molecular formula C14H9ClN2O2 B2386313 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione CAS No. 2473-93-0

3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2386313
CAS No.: 2473-93-0
M. Wt: 272.69
InChI Key: MIOWCSICDLCGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is 3-(3-chlorophenyl)-1H-quinazoline-2,4-dione . This nomenclature reflects the compound’s core structure: a quinazoline ring system fused with a benzene ring and substituted with two ketone groups at positions 2 and 4. The 3-chlorophenyl group is attached to the nitrogen atom at position 3 of the quinazoline scaffold.

Structural Features :

  • Quinazoline-2,4-dione core : A bicyclic system comprising a pyrimidine ring (positions 1–4) fused to a benzene ring (positions 5–10).
  • Substituents : A 3-chlorophenyl group (–C₆H₄Cl) at position 3 of the quinazoline ring.
  • Tautomerism : The (1H,3H) notation indicates hydrogen shifts between nitrogens at positions 1 and 3, common in quinazoline-diones.

Common Synonyms and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

Synonym Registry Identifier Source
3-(3-Chlorophenyl)-1H-quinazoline-2,4-dione CAS 2473-93-0
2,4(1H,3H)-Quinazolinedione, 3-(3-chlorophenyl)- PubChem CID 659914
3-(3-Cl-C₆H₄)-quinazoline-2,4-dione ChemSpider ID 13835224
ChEMBL ID CHEMBL1973035

Key Notes :

  • The CAS Registry Number (2473-93-0) is universally accepted for regulatory and commercial purposes.
  • PubChem CID 659914 and ChEMBL ID CHEMBL1973035 facilitate cross-referencing in pharmacological and toxicological studies.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₉ClN₂O₂ corresponds to a monoisotopic mass of 272.035 Da and a molecular weight of 272.69 g/mol .

Property Value Significance
Molecular formula C₁₄H₉ClN₂O₂ Defines atomic composition and bonding patterns.
Exact mass 272.035 Da Critical for mass spectrometry characterization.
Partition coefficient (LogP) 2.33 Indicates moderate lipophilicity.
Polar surface area (PSA) 54.86 Ų Predicts solubility and membrane permeability.

Interpretation :

  • The chlorine atom contributes to the compound’s molecular weight (35.45 g/mol) and influences electronic properties.
  • The quinazoline-dione core accounts for 76% of the molecular mass, underscoring its structural dominance.

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOWCSICDLCGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves a multi-step reaction process. One common method includes the oxidative condensation of o-aminobenzylamines and benzylamines using atmospheric oxygen. This process involves the following steps:

    Oxidative Imine Synthesis: The reaction starts with the oxidation of amines to imines using 4,6-dihydroxysalicylic acid as an organocatalyst.

    Intermolecular Condensation: The imines undergo intermolecular condensation to form the desired intermediate.

    Intramolecular Cyclization: The intermediate then undergoes intramolecular cyclization to form the quinazoline ring.

    Aromatization: Finally, the product is aromatized to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include atmospheric oxygen and organocatalysts like 4,6-dihydroxysalicylic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and chemical properties .

Scientific Research Applications

Antiviral Activity

Recent studies have identified derivatives of quinazoline-2,4(1H,3H)-dione as potential antiviral agents. For instance, a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were synthesized and evaluated for their activity against the hepatitis C virus (HCV). Some compounds demonstrated promising anti-HCV activity with effective concentrations (EC50) below 10 μM, indicating their potential as antiviral therapeutics .

Antibacterial Properties

Quinazoline-2,4(1H,3H)-dione derivatives have also been explored for their antibacterial properties. A study reported the design and synthesis of these derivatives as inhibitors of bacterial gyrase and DNA topoisomerase IV. The compounds exhibited moderate to broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced activity compared to standard antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has been documented in various studies. Compounds derived from 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione have been shown to reduce edema in animal models, suggesting a therapeutic role in treating inflammatory conditions .

Herbicidal Activity

The compound has been investigated for its herbicidal properties. A study highlighted the development of novel pyrazole-quinazoline-2,4-dione hybrids that demonstrated significant herbicidal activity against resistant weed species. The most effective compounds achieved complete inhibition of weed growth at application rates as low as 150 g/ha . This suggests that this compound could serve as a potent herbicide in agricultural practices.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of quinazoline derivatives. Modifications at various positions on the quinazoline ring have been systematically studied to enhance biological activity while minimizing toxicity.

Modification Effect on Activity Reference
Substituents on N1Increased anti-HCV potency
Variations at C7Enhanced antibacterial spectrum
Phenyl ring substitutionsImproved herbicidal efficacy

Case Study: Antiviral Efficacy

A study conducted on a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives revealed that specific modifications led to compounds with EC50 values significantly lower than ribavirin, a standard antiviral drug . This highlights the potential of these derivatives as viable alternatives in HCV treatment.

Case Study: Herbicide Development

In greenhouse assays, certain hybrids based on quinazoline-2,4(1H,3H)-dione displayed excellent control over resistant weed species while maintaining crop safety for cotton and peanuts . This demonstrates the practical agricultural application of this compound in enhancing crop yields by managing weed populations effectively.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and antitumor effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and cell division .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The biological activity of quinazoline-2,4-dione derivatives is highly dependent on substituents at the 3-, 6-, and 7-positions. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Activities & Findings References
3-(3-Chlorophenyl)-quinazoline-2,4-dione 3-(3-Cl-phenyl) Dual c-Met/VEGFR-2 inhibition (anticancer); comparable binding to cabozantinib
3-(Pyridin-2-yl)-quinazoline-2,4-dione 3-(pyridinyl) Anticancer activity; moderate yield (30–78%) and melting points (256–311°C)
Compound 13 (Boshta et al., 2022) 6-fluoro, 7-methylamino Broad-spectrum antibacterial activity (Gram-positive/-negative); fluoroquinolone-like
3-(4-Chlorophenylsulfonyl)-7-Cl-quinazoline-2,4-dione 3-(4-Cl-PhSO₂), 7-Cl Potent chymase inhibition (IC₅₀ ~10⁻⁸ M); hydrophobic interactions critical for activity
3-(2-Hydroxyethyl)-quinazoline-2,4-dione 3-(2-hydroxyethyl) Pharmaceutical intermediate; moderate solubility (logSw: -3.65)

Key Observations :

  • Anticancer Activity: The 3-chlorophenyl derivative exhibits dual kinase inhibition (c-Met/VEGFR-2), similar to cabozantinib, a clinically approved tyrosine kinase inhibitor. This activity is attributed to hydrophobic interactions and hydrogen bonding with residues like Asp1222 (c-Met) and Asp1046 (VEGFR-2) . In contrast, pyridinyl or quinolinyl derivatives (e.g., 3j, 3m) show variable antiproliferative effects but lack dual-target specificity .
  • Antibacterial vs. Anticancer : Fluorinated derivatives (e.g., Compound 13 ) prioritize DNA gyrase/topoisomerase IV inhibition, while chlorophenyl-substituted compounds target kinases, highlighting substituent-driven selectivity .
  • Chymase Inhibition : Sulfonyl substituents (e.g., 3-(4-Cl-PhSO₂) ) enhance hydrophobic interactions with enzyme pockets, unlike the chloroaryl group, which favors kinase binding .
Physicochemical and Pharmacokinetic Properties
Parameter 3-(3-Chlorophenyl)-quinazoline-2,4-dione 3-(4-Methylphenylmethyl)-quinazoline-2,4-dione 3-(2-Hydroxyethyl)-quinazoline-2,4-dione
Molecular Weight ~300 (estimated) 266.3 300.29
logP ~3.5 (predicted) 3.47 3.47
Hydrogen Bond Donors 1 1 1
Water Solubility Moderate (logSw ~-3.6) Low (logSw: -3.65) Moderate
Oral Bioavailability High (predicted) Not reported Not reported

Key Observations :

  • This aligns with derivatives like 3-(4-methylphenylmethyl)-quinazoline-2,4-dione, which has similar logP (3.47) and low solubility .
  • In silico ADME predictions for 3-substituted quinazolinones suggest high oral bioavailability, comparable to cabozantinib, due to balanced logP and polar surface area (~40 Ų) .

Biological Activity

3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

The compound features a quinazoline backbone with a chlorophenyl substituent at the 3-position. This unique structure enhances its chemical reactivity and biological activity. The presence of the chlorine atom is significant as it can influence the compound's interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT-1161.184
MCF-720.39
HepG-218.04

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (mg/mL)
Staphylococcus aureus1280
Escherichia coli1565
Candida albicans1170

These findings indicate that it could serve as a potential antimicrobial agent, particularly against resistant strains .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells.
  • Enzyme Inhibition : It is believed to inhibit specific enzymes critical for bacterial survival and proliferation.
  • Chelation Properties : Similar to other quinazoline derivatives, it may exhibit metal ion chelation abilities that enhance its antiviral activities .

Case Studies and Research Findings

  • Antiviral Properties : A study on related quinazoline derivatives revealed promising anti-HCV activity, with some compounds demonstrating lower EC50 values than ribavirin . This suggests potential for further development in antiviral therapies.
  • Structural Modifications : Research on structural modifications of quinazoline derivatives has shown that varying substituents can significantly impact biological activity. For example, compounds with cyano groups on the phenyl ring exhibited enhanced anti-HCV potency .
  • Combination Therapies : The compound's potential as part of combination therapies is being explored, particularly in oncology and infectious disease contexts. Its ability to synergize with existing treatments could enhance therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(3-chlorophenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of anthranilic acid derivatives or by reacting 2-aminobenzonitrile with CO₂ under catalytic conditions. Traditional methods use chlorosulfonyl isocyanate or phosgene, but newer approaches employ greener catalysts (e.g., amine-functionalized MCM-41) in aqueous media, achieving yields >85% . Key factors include solvent choice (e.g., DMF for reflux), base selection (e.g., NaH/K₂CO₃), and reaction time optimization. Monitoring via TLC/HPLC ensures purity .

Q. How is structural characterization of this compound performed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chlorophenyl group at position 3) and hydrogen bonding in the dione moiety .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 275.04) and fragmentation patterns .
  • IR Spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :

  • Solubility : Poor aqueous solubility (logP ~2.4) due to the chlorophenyl group; improved via co-solvents (DMSO/ethanol) .
  • Thermal Stability : DSC/TGA reveals decomposition >200°C, with melting points ~250–300°C .
  • pH Stability : Degrades under strong acidic/basic conditions; stable in neutral buffers .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations clarify target interactions (e.g., c-Met/VEGFR-2 kinases). SwissADME predicts ADMET profiles, identifying metabolic liabilities (e.g., CYP450 inhibition) that may explain variability in cytotoxicity assays . For example, substituent steric effects (e.g., 4-methyl vs. 4-chloro) alter binding affinities by 2–3 kcal/mol .

Q. What strategies improve selectivity in quinazoline-2,4-dione derivatives for dual kinase inhibition?

  • Methodological Answer :

  • Substituent Engineering : Introducing oxadiazole or trifluoromethyl groups enhances selectivity for c-Met over off-target kinases (e.g., EGFR).
  • Scaffold Hybridization : Fusion with 1,2,4-oxadiazole improves hydrophobic interactions, reducing IC₅₀ values by 50% in HCT-116 cells .
  • Pharmacophore Modeling : Identifies critical H-bond donors/acceptors (e.g., dione carbonyls) for target engagement .

Q. How do solvent and catalyst choices impact green synthesis scalability?

  • Methodological Answer :

  • Catalysts : Amine-functionalized mesoporous silica (MCM-41) enables recyclable, solvent-free synthesis with 90% yield over 5 cycles .
  • Solvent Systems : Water/ethanol mixtures reduce toxicity while maintaining efficiency (e.g., 88% yield for bromo-substituted derivatives) .
  • CO₂ Utilization : Fixation with 2-aminobenzonitrile under DEA catalysis achieves 94% yield, avoiding phosgene .

Q. What mechanistic insights explain conflicting cytotoxicity results in cancer cell lines?

  • Methodological Answer :

  • ROS Modulation : Fluorinated derivatives (e.g., 5-CF₃) induce oxidative stress in MCF-7 cells (IC₅₀ = 6.8 µM) but fail in ROS-resistant lines .
  • Apoptosis Pathways : Caspase-3 activation correlates with quinazoline-induced DNA fragmentation; discrepancies arise from p53 status variations .
  • Metabolic Profiling : LC-MS/MS identifies glutathione depletion as a key factor in Huh-7 cell sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.